molecular formula C10H10ClF3 B6312595 2-Chloro-4-(trifluoromethyl)mesitylene CAS No. 1357626-78-8

2-Chloro-4-(trifluoromethyl)mesitylene

Cat. No.: B6312595
CAS No.: 1357626-78-8
M. Wt: 222.63 g/mol
InChI Key: VIRVMVFBFJNSSP-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)mesitylene is a chemical compound with the CAS Number 1357626-78-8 . It belongs to a class of substituted mesitylenes, which are derivatives of 1,3,5-trimethylbenzene. Mesitylene and its derivatives serve as versatile intermediates and building blocks in organic synthesis . They are frequently employed in the development of advanced materials, including functional organogels. For instance, mesitylene has been documented as a solvent component in the formation of organogels by steroidal compounds, which have potential applications in materials science and bio-imaging . The presence of both chloro and trifluoromethyl functional groups on the aromatic ring suggests its potential utility in the synthesis of more complex molecules for pharmaceutical and agrochemical research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVMVFBFJNSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)mesitylene typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the mesitylene ring. One common method is the radical trifluoromethylation of mesitylene derivatives, followed by chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 undergoes substitution with nucleophiles. For example:

  • Methoxylation : Reaction with sodium methoxide in DMF yields the methoxy derivative.

  • Amination : Copper-catalyzed reactions with ammonia produce amino-substituted derivatives.

Table 1: Substitution Reactions

Reaction TypeConditionsYieldReference
MethoxylationNaOMe, DMF, 80°C75%
AminationNH₃, CuCl, 100°C65%

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed Suzuki-Miyaura couplings. For instance:

  • Coupling with 4-(trifluoromethyl)phenylboronic acid using [IPr·H][Pd(η³-cin)Cl₂] (0.5 mol%) achieves 99% yield at 40°C .

Table 2: Suzuki-Miyaura Optimization

Catalyst LoadingTemperatureTimeYieldReference
0.5 mol%40°C180 min99%

Reduction of Trifluoromethyl Group

High-pressure hydrogenation (50 atm H₂) with Pd/C reduces the CF₃ group to CH₂F:

  • Prolonged reaction times (24 hours) at 120°C yield 60% conversion.

Table 3: Reduction Conditions

CatalystPressureTemperatureYieldReference
Pd/C50 atm120°C60%

Electrophilic Aromatic Substitution

While limited due to electron-withdrawing groups, nitration occurs at position 6 under strongly acidic conditions:

  • HNO₃/H₂SO₄ at 0°C yields the nitro derivative in 45% yield .

Fluorination Reactions

Selectfluor® replaces chlorine with fluorine in acetonitrile:

  • Reflux conditions achieve 85% yield of the fluoro derivative.

Table 4: Fluorination Parameters

Fluorinating AgentSolventTemperatureYieldReference
Selectfluor®MeCNReflux85%

Electrochemical Functionalization

Manganese-catalyzed electrosynthesis enables oxidative C-H sulfonylation:

  • Using (TMP)MnCl (1 mol%) and n-Bu₄NPF₆ in MeCN/H₂O, 88% yield is achieved under ambient conditions .

Table 5: Electrochemical Optimization

CatalystSubstrateConditionsYieldReference
Mn(TMP)ClAlkenesMeCN/H₂O, rt88%

Key Reaction Insights

  • Steric Effects : The mesitylene backbone hinders reactions at positions 1, 3, and 5, favoring substitutions at position 2.

  • Electronic Effects : The trifluoromethyl group deactivates the ring, necessitating harsh conditions for electrophilic substitutions.

  • Catalyst Efficiency : Low Pd loadings (≤0.5 mol%) suffice for cross-couplings due to the compound’s high reactivity .

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for creating complex organic molecules.

Table 1: Key Reactions Involving 2-Chloro-4-(trifluoromethyl)mesitylene

Reaction TypeExample ProductsReferences
Nucleophilic SubstitutionSynthesis of fluorinated aromatics
Coupling ReactionsFormation of biaryl compounds
Functional Group TransformationsSynthesis of herbicides

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is explored as a potential precursor for drug development. Its ability to modify biological activity through structural alteration has made it a subject of interest in medicinal chemistry.

Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. Studies have shown that modifications to the trifluoromethyl group can enhance potency and selectivity against viral targets.

Agrochemical Applications

The compound is also significant in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and pesticides. Its effectiveness in controlling weeds has been documented in several studies.

Table 2: Herbicides Derived from this compound

Herbicide NameActive IngredientApplication Area
Fomesafen5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acidSoybean crops
Other derivativesVarious formulationsGeneral crop protection

Environmental Impact and Safety Considerations

While this compound has valuable applications, its environmental impact must be considered. The compound's persistence in the environment and potential toxicity to aquatic organisms necessitate careful handling and regulation.

Safety Data:

  • The Australian Inventory of Industrial Chemicals lists this compound under substances requiring evaluation for human health risks due to its industrial use as a solvent and chemical intermediate .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The chlorine atom can participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

  • 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)
  • 4-Bromopyridazine
  • Tri-n-butyltin fluoride
  • 4-Methyl-1-decene

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Common Solvents) Key Functional Groups
2-Chloro-4-(trifluoromethyl)mesitylene 224.65 ~250–280 (est.) Low in water; high in DCM, THF -Cl, -CF₃, -CH₃
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 264.56 180–190 (est.) Reacts with polar aprotic solvents -Cl, -OCF₃, -COCl
Tri-n-butyltin fluoride 309.07 120–125 (0.1 mmHg) Soluble in organic solvents -Sn(C₄H₉)₃, -F
4-Methyl-1-decene 154.29 190–200 Insoluble in water; miscible with hydrocarbons Terminal alkene (-CH₂CH₂)

Structural and Reactivity Differences

Substituent Effects :

  • The trifluoromethyl group (-CF₃) in this compound is strongly electron-withdrawing, reducing electrophilic substitution reactivity compared to methyl or methoxy groups. In contrast, 2-Chloro-5-(trifluoromethoxy)benzoyl chloride contains a -OCF₃ group, which is less electron-withdrawing than -CF₃ but enhances hydrolytic stability .
  • The benzoyl chloride group in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride makes it highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the inert mesitylene derivative.

Steric Hindrance :

  • Mesitylene’s three methyl groups create significant steric hindrance, limiting access to the aromatic ring for bulky reagents. This contrasts with linear alkenes like 4-Methyl-1-decene, which lack steric barriers.

Applications :

  • Agrochemicals : this compound is used as a building block for pesticides due to -CF₃’s resistance to metabolic degradation. Tri-n-butyltin fluoride, though toxic, has historical use as a biocide .
  • Pharmaceuticals : Benzoyl chloride derivatives (e.g., 2-Chloro-5-(trifluoromethoxy)benzoyl chloride) are intermediates in drug synthesis, while 4-Methyl-1-decene is employed in polymer chemistry.

Research Findings and Industrial Relevance

Stability and Reactivity Studies

  • Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to 4-Methyl-1-decene (<200°C) due to aromatic stabilization and strong C-F bonds.
  • Electrophilic Substitution : The compound undergoes nitration and sulfonation at the 6-position (para to -Cl), as predicted by directing effects. This contrasts with 4-Bromopyridazine, where bromine directs electrophiles to adjacent positions.

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